Echinatine, N-oxide

Übersicht

Beschreibung

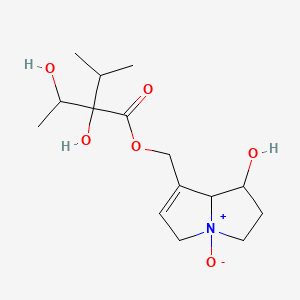

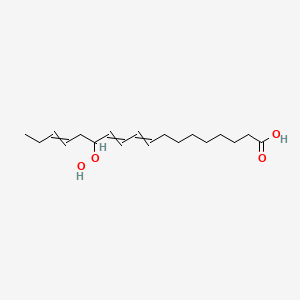

Echinatine N-oxide is a pyrrolizidine alkaloid found in R. graeca . It is a natural compound used for research purposes .

Molecular Structure Analysis

The molecular structure of Echinatine N-oxide is represented by the formula C15H25NO6 . It contains a total of 48 bonds, including 23 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 1 positively charged N, 1 quaternary N, 3 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

Echinatine N-oxide is a white to off-white solid . It has a molecular weight of 315.36 . The compound is soluble in methanol and water .Wissenschaftliche Forschungsanwendungen

- Application : Bee pollen, which contains compounds like Echinatine, N-oxide, has been found to have a multitude of biological activities. These include antioxidant, anti-inflammatory, antimicrobial, antifungal, potential antiviral, and anticancer applications .

- Results : The results indicate that bee pollen and its constituents have a wide range of beneficial biological effects. However, the specific outcomes related to Echinatine, N-oxide were not detailed in the source .

- Application : Echinatine, N-oxide, as a pyrrolizidine alkaloid, could potentially be analyzed in plant-based foods and honey for safety assessments .

- Methods : Samples are extracted with a sulfuric acid solution, cleaned up using Oasis MCX SPE cartridges, concentrated, and resuspended prior to LC-MS/MS analysis .

- Results : The method described provides good recoveries and excellent repeatability, complying with the acceptance criteria in the CEN standard for single laboratory validation .

Biological Activity of Bee Pollen

Determination of Pyrrolizidine Alkaloids in Plant-Based Foods and Honey

- Application : Echinatine, N-oxide is found in Cynoglossum amabile, a traditional Chinese medicine known as Daotihu. It has been used for medicinal, edible, and ornamental purposes in China for many centuries .

- Methods : The whole plant, root, and leaf of C. amabile are used by different ethnic groups to treat various diseases .

- Results : Pharmacological studies show that the chemical extracts of C. amabile possess various biological activities, such as anti-inflammatory, anti-tumor, anti-microbial, cardiovascular effects, ganglionic action, and acetylcholinesterase inhibition .

- Application : Echinatine, N-oxide was employed to test its inhibitory effect on NLRP3 inflammasome activation in mouse BM-derived macrophages (BMDMs) and LPS-primed human peripheral blood mononuclear cells (hPBMCs) .

- Methods : The study involved testing the inhibitory effect of Echinatine, N-oxide on NLRP3 inflammasome activation .

- Results : The study revealed that echinatin exhibited no cytotoxicity at doses below 100 μM in BMDMs .

Traditional Chinese Medicine Cynoglossum amabile

Inhibition of NLRP3 Inflammasome Activation

- Application : Echinatine, N-oxide, as a pyrrolizidine alkaloid, has been found to have antioxidant properties .

- Results : The specific outcomes related to Echinatine, N-oxide’s antioxidant activity were not detailed in the source .

- Application : Echinatine, N-oxide can be analyzed using mass spectrometry, a powerful tool for identifying and quantifying compounds .

- Methods : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to identify the compound .

- Results : The specific outcomes related to Echinatine, N-oxide’s analysis using mass spectrometry were not detailed in the source .

Antioxidant Activity

Mass Spectrometry Analysis

Safety And Hazards

Echinatine N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be used, and it should be handled only in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942386 | |

| Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinatine, N-oxide | |

CAS RN |

20267-93-0 | |

| Record name | Echinatine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinatine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,6S,8S,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)

![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, (trimethylsilyl)methyl ester](/img/structure/B1223114.png)

![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)